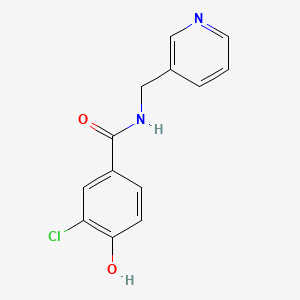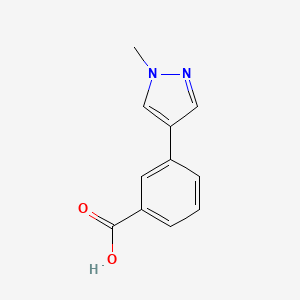
3-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Overview
Description
“3-(1-Methyl-1H-pyrazol-4-yl)benzoic acid” is a chemical compound with the molecular formula C11H10N2O2 . It has a molecular weight of 202.21 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “3-(1-methyl-1H-pyrazol-4-yl)benzoic acid” is 1S/C11H10N2O2/c1-13-7-10 (6-12-13)8-3-2-4-9 (5-8)11 (14)15/h2-7H,1H3, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure .Scientific Research Applications
Cancer Treatment
Pyrazole derivatives have been identified as potential inhibitors of c-Met kinase, which is a target for cancer therapy. The compound 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid could be used in the synthesis of MK-2461 analogs, which are explored for their efficacy in inhibiting cancer cell growth .
JAK2 Inhibitors for Myeloproliferative Disorders
The compound has potential applications in the preparation of amino-pyrido-indol-carboxamides, which are being studied as JAK2 inhibitors. These inhibitors could be used for the treatment of myeloproliferative disorders .
3. TGF-β1 and Active A Signaling Inhibitors Researchers are investigating pyrazole derivatives as inhibitors of TGF-β1 and active A signaling pathways. These pathways are significant in various biological processes, and their inhibition could have therapeutic implications .
Antileishmanial and Antimalarial Activities
Compounds bearing the pyrazole moiety are known for their antileishmanial and antimalarial activities. Synthesized hydrazine-coupled pyrazoles have shown potent effects against these diseases, suggesting that 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid could also be utilized in this field .
5. Synthesis of Aminothiazoles as γ-Secretase Modulators This compound is involved in reactions for preparing aminothiazoles, which act as γ-secretase modulators. These modulators can influence the production of amyloid-beta peptides implicated in Alzheimer’s disease .
Development of New Heterocycles
The pyrazole core can react with various nucleophiles to produce new heterocycles, which have a wide range of applications in medicinal chemistry and drug development .
properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-10(6-12-13)8-3-2-4-9(5-8)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEBTUFPSZKNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B1414939.png)

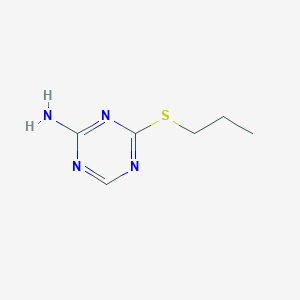
![1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1414942.png)
![3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1414945.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine](/img/structure/B1414947.png)
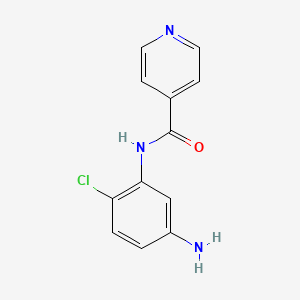
![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate](/img/structure/B1414949.png)
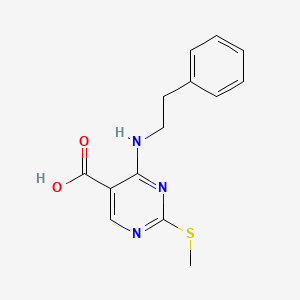
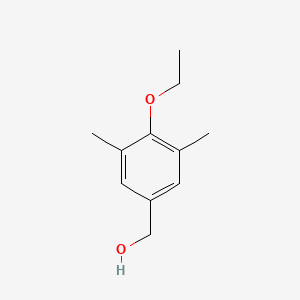
![(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B1414953.png)
![2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414955.png)
![6-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine](/img/structure/B1414959.png)
